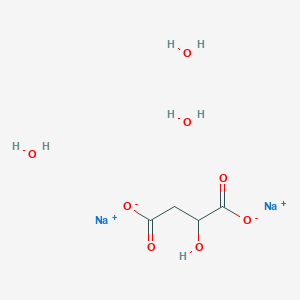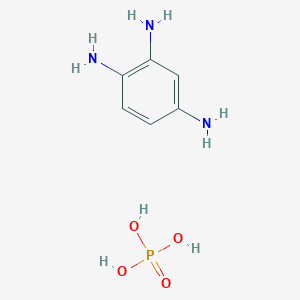
Benzene-1,2,4-triamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2,4-triamine can be synthesized through the catalytic hydrogenation of 2,4-dinitroaniline in the presence of water and a carboxylic acid . This method yields high purity and high yield of benzene-1,2,4-triamine. Another method involves the reduction of dinitroanilines using hydrogen in organic solvents such as methanol, ethanol, or toluene .
Industrial Production Methods
Industrial production of benzene-1,2,4-triamine typically involves the catalytic hydrogenation process due to its efficiency and high yield. The process is carried out in large-scale reactors with controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,4-triamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄) are used in electrophilic aromatic substitution reactions
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
Benzene-1,2,4-triamine;phosphoric acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a curing agent in epoxy resins.
Mechanism of Action
The mechanism of action of benzene-1,2,4-triamine involves its interaction with various molecular targets and pathways. The amino groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions with biological molecules. This can lead to the modulation of enzyme activity and protein function . The phosphoric acid component can act as a proton donor, influencing the acidity and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-triamine: Similar structure but with amino groups at different positions.
Benzene-1,2,3-triamine: Another isomer with amino groups at adjacent positions.
Benzene-1,3-diamine: Contains two amino groups instead of three
Uniqueness
Benzene-1,2,4-triamine;phosphoric acid is unique due to the specific positioning of the amino groups on the benzene ring, which influences its reactivity and interaction with other molecules.
Properties
CAS No. |
63189-94-6 |
|---|---|
Molecular Formula |
C6H12N3O4P |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
benzene-1,2,4-triamine;phosphoric acid |
InChI |
InChI=1S/C6H9N3.H3O4P/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3H,7-9H2;(H3,1,2,3,4) |
InChI Key |
KMLCSPHSPJSALK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
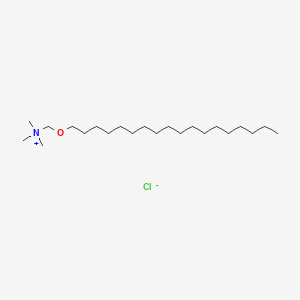

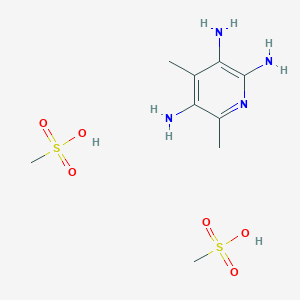


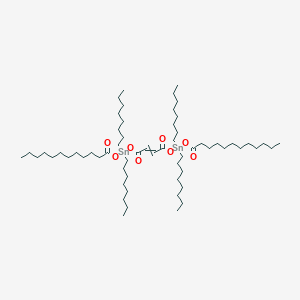
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)
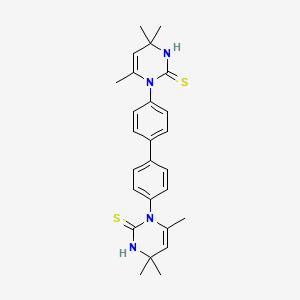
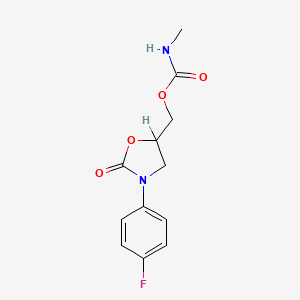
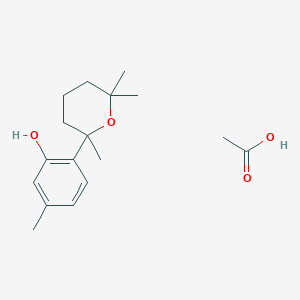
![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)

